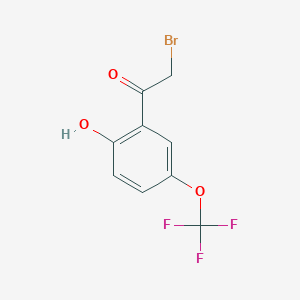

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

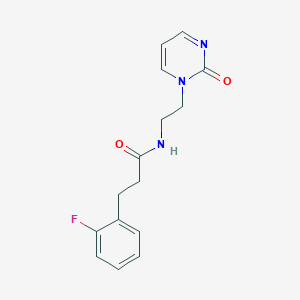

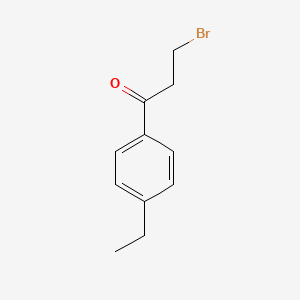

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a biochemical used for proteomics research . It has a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H6BrF3O3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is utilized as a versatile building block in the synthesis of various biologically significant heterocyclic compounds. It serves as a key precursor for the development of a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic systems through efficient one-pot multicomponent reactions. These synthetic advancements enable the creation of industrially important scaffolds, demonstrating the compound's significant role in the field of synthetic organic chemistry (Vekariya, Patel, Prajapati, & Patel, 2018).

Photocatalytic Organic Transformations

The photocatalytic activity of a carbazolic porous organic framework (Cz-POF-1) is enhanced by using derivatives of phenacyl bromide, including this compound, for organic synthesis under visible light. This application highlights the potential of such compounds in facilitating organic transformations such as net reductive dehalogenation, net oxidative hydroxylation of arylboronic acids, and redox-neutral α-alkylation of aldehydes. The utilization of Cz-POF-1 showcases the advancement towards metal-free photocatalysis in organic synthesis, where phenacyl bromide derivatives play a crucial role (Luo, Zhang, & Zhang, 2015).

Green Chemistry and Synthesis

The synthesis of phenacyl bromides, including this compound, through a non-transition metal-catalyzed process exemplifies the principles of green chemistry. This method involves K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, presenting advantages such as excellent functional group compatibility, mild reaction conditions, and the use of water as the reaction medium. This approach not only underscores the environmental benefits of using water as a solvent but also highlights the potential for sustainable and eco-friendly synthetic routes in organic chemistry (Jiang, Sheng, & Guo, 2013).

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Bromine-containing compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

It’s worth noting that similar compounds have been found to be intermediates in the biotransformation pathways of certain drugs .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be metabolized and excreted by the body .

Result of Action

It’s known that bromine-containing compounds can participate in free radical reactions, which can lead to various chemical transformations .

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGGOMOECRQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)

![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)